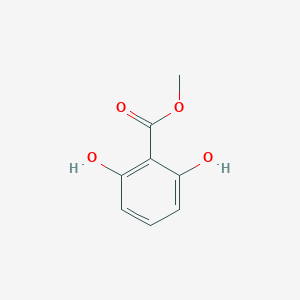

Methyl 2,6-dihydroxybenzoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methyl-2,6-Dihydroxybenzoat kann aus 2,6-Dihydroxybenzoesäure synthetisiert werden. Der typische Syntheseweg beinhaltet eine Veresterung, bei der 2,6-Dihydroxybenzoesäure mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure oder Salzsäure reagiert . Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von Methyl-2,6-Dihydroxybenzoat ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine kontinuierliche Veresterung in einem Reaktor, gefolgt von Reinigungsschritten wie Destillation und Kristallisation, um das reine Produkt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-2,6-Dihydroxybenzoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone zu bilden.

Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Hydroxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und andere reduzierte Derivate.

Substitution: Alkylierte oder acylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Methyl-2,6-Dihydroxybenzoat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, wie entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Methyl-2,6-Dihydroxybenzoat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Die Hydroxylgruppen können Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und so deren Struktur und Funktion beeinflussen. Darüber hinaus kann die Verbindung Redoxreaktionen eingehen und den oxidativen Stress auf zellulärer Ebene beeinflussen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antimicrobial Activity

Methyl 2,6-dihydroxybenzoate has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, its derivatives have been tested for efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. It has been studied for its potential to inhibit the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Analgesic Effects

this compound has been explored for its analgesic properties. Its mechanism involves modulation of pain pathways, which could be beneficial in developing pain relief medications .

Agricultural Applications

Antifeedant Activity

This compound has been investigated for its antifeedant properties against agricultural pests. In particular, studies have shown that this compound can deter feeding in insects such as the pine weevil (Hylobius abietis), making it a potential natural pesticide .

Plant Growth Regulation

Research suggests that this compound can influence plant growth and development. It has been observed to enhance root growth and improve stress tolerance in plants .

Material Science Applications

Polymer Synthesis

In material science, this compound is utilized in the synthesis of polymers and resins. Its chemical structure allows it to act as a building block in creating functional materials with desirable properties such as thermal stability and chemical resistance .

Luminescent Materials

The compound has also been studied for its luminescent properties. It can be incorporated into luminescent materials used in various applications, including sensors and light-emitting devices .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with this compound, suggesting its potential use as a food preservative .

Case Study 2: Insect Deterrent

Research conducted by the Journal of Pest Management Science demonstrated that formulations containing this compound significantly reduced feeding damage in crops affected by the pine weevil. This study supports its application as a natural insect repellent in sustainable agriculture .

Wirkmechanismus

The mechanism of action of methyl 2,6-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-2,5-Dihydroxybenzoat: Ähnliche Struktur, aber mit Hydroxylgruppen an den Positionen 2 und 5.

Methyl-3,4-Dihydroxybenzoat: Hydroxylgruppen an den Positionen 3 und 4.

Methyl-2,3-Dihydroxybenzoat: Hydroxylgruppen an den Positionen 2 und 3

Einzigartigkeit

Methyl-2,6-Dihydroxybenzoat ist aufgrund der spezifischen Positionierung seiner Hydroxylgruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflusst. Die 2,6-Dihydroxy-Konfiguration ermöglicht spezifische Wechselwirkungen und Reaktionen, die sich von anderen Isomeren unterscheiden .

Biologische Aktivität

Methyl 2,6-dihydroxybenzoate (also known as methyl γ-resorcylic acid) is a compound belonging to the class of hydroxybenzoic acids, which are known for their diverse biological activities. This article reviews the biological activities of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties, supported by recent research findings and case studies.

This compound has the molecular formula and a molecular weight of 168.15 g/mol. It is structurally related to salicylic acid and exhibits phenolic characteristics that contribute to its biological activities .

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to this compound. Studies have demonstrated that hydroxybenzoic acids can scavenge free radicals and reduce oxidative stress in various biological systems.

- Mechanism of Action : The antioxidant properties are largely due to the presence of hydroxyl groups in the aromatic ring, which can donate electrons to free radicals, thereby neutralizing them. This activity has been assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) assays .

- Quantitative Findings : In a comparative study of several hydroxybenzoic acids, this compound exhibited significant antioxidant activity with an IC50 value indicating effective radical scavenging capabilities .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens.

- Tested Microorganisms : Research indicates efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, it has demonstrated inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans among others .

- Inhibition Zones : A study reported inhibition zones ranging from 8 to 13 mm at concentrations of 0.5 mg/mL against selected bacterial strains .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

- Cell Lines Tested : Notable studies have focused on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited dose-dependent cytotoxicity with significant reductions in cell viability at higher concentrations .

- Mechanism : The cytotoxicity is believed to be mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS), which can lead to cellular damage in cancer cells.

Case Study 1: Antioxidant Efficacy in Neurological Models

In a study examining neuroprotective effects, this compound was found to enhance cognitive functions in aged rats by reducing oxidative damage and increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Case Study 2: Antimicrobial Effectiveness

A comparative analysis involving multiple hydroxybenzoic acids revealed that this compound had superior antimicrobial activity compared to its structural analogs. This study highlighted its potential as a natural preservative or therapeutic agent against microbial infections .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Tested Organisms | Observations |

|---|---|---|---|

| Antioxidant | Free radical scavenging | Various | Significant IC50 values indicating strong activity |

| Antimicrobial | Disruption of microbial membranes | E. coli, S. aureus, C. albicans | Inhibition zones between 8-13 mm at effective concentrations |

| Cytotoxic | Induction of apoptosis | MCF-7, MDA-MB-231 | Dose-dependent reduction in cell viability |

Eigenschaften

IUPAC Name |

methyl 2,6-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQZCKUNZVMBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334174 | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-45-0 | |

| Record name | Benzoic acid, 2,6-dihydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain Methyl 2,6-dihydroxybenzoate?

A1: this compound can be synthesized through several routes. One approach uses 2,6-dihydroxybenzoic acid as the starting material, reacting it with absolute methanol in the presence of a strong acid catalyst like sulfuric acid or BF3·Et2O []. Another method involves the thermal condensation of this compound with various phenolic compounds like hydroquinone, catechol, and pyrogallol, yielding naturally occurring xanthones [].

Q2: Can you describe the crystal structure of this compound?

A2: In the crystal structure of this compound, the nitro group lies almost in the same plane as the benzene ring to which it's attached, indicating conjugation with the ring's π-electron system []. The methoxy group of the ester functionality adopts a cis configuration concerning the adjacent nitrohydroxyl group. The crystal lattice is stabilized by both intramolecular and intermolecular hydrogen bonds. Specifically, the ortho-nitrohydroxyl group forms an intramolecular hydrogen bond with the nitro group, and the para-nitrohydroxyl group forms an intramolecular hydrogen bond with the ester carbonyl group. Intermolecular hydrogen bonding also occurs between the ortho-nitrohydroxyl of one molecule and the oxygen atom of the para-nitrohydroxyl group of another [].

Q3: Has this compound been used in the synthesis of other compounds?

A3: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it is used as a starting material in the synthesis of lunularic acid, a natural polyketide, through a six-step process that involves a key hydroboration/palladium-catalyzed cross-coupling reaction []. Additionally, it acts as a precursor in the multi-step synthesis of Bispyribac-sodium, a herbicide, where it is first converted to Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate and subsequently to 2,6-bis(4,6-dimeth-oxypyrimidin-2-yloxy)benzoic acid [].

Q4: Are there any studies on the fluorescence properties of this compound?

A4: While the provided abstracts don't offer detailed insights into specific fluorescence properties, one study mentions "Multiple fluorescences" concerning this compound and methyl salicylate []. This suggests the compound might exhibit interesting fluorescence behavior warranting further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.